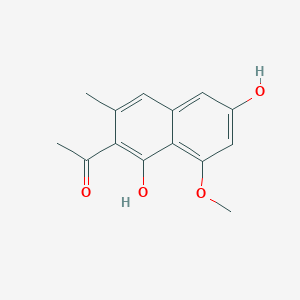

Isotorachrysone

Description

Significance of Natural Product Chemistry in Scientific Discovery

Natural product chemistry, the study of chemical compounds derived from living organisms, has historically been a cornerstone of scientific and medicinal advancement. researchgate.netmdpi.comitmedicalteam.pl These compounds, produced by plants, microorganisms, and animals, exhibit immense structural and chemical diversity, often possessing unique biological activities shaped by evolutionary pressures. researchgate.netscirp.org For centuries, traditional medicine has relied on natural sources, and modern pharmacology continues to draw heavily from this reservoir. openaccessjournals.com A significant portion of all approved medications are either natural products or their semi-synthetic derivatives, highlighting their enduring importance in drug discovery. scirp.org

The chemical complexity and stereochemical diversity of natural products provide novel scaffolds that are often absent in synthetically generated compound libraries. researchgate.netscirp.org This makes them an invaluable resource for identifying new lead compounds to combat a wide range of diseases, including cancer and infectious diseases. researchgate.netscirp.org Advances in analytical technologies, such as spectroscopy and computational modeling, have accelerated the process of isolating, characterizing, and optimizing these natural molecules for therapeutic use. researchgate.netmdpi.com

Overview of Naphthoquinone and Naphthalene (B1677914) Scaffolds in Biological Systems

Naphthoquinones and their related naphthalene derivatives are a widespread class of secondary metabolites found across various kingdoms of life, including plants, fungi, bacteria, and animals. researchgate.netjst.go.jp These compounds are structurally characterized by a naphthalene core, with naphthoquinones specifically containing two carbonyl groups, most commonly at the 1,4- or 1,2- positions. jst.go.jpwikipedia.orgmdpi.com

This structural motif is the foundation for a multitude of biologically active compounds. researchgate.netnih.gov Well-known examples include Vitamin K, essential for blood coagulation, and pigments like juglone (B1673114) from walnut trees. wikipedia.org The biological effects of naphthoquinones are diverse and significant, encompassing antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netjst.go.jp Their reactivity, often involving redox cycling and the ability to interact with cellular nucleophiles, underpins many of their pharmacological activities. jst.go.jp

Positioning of Isotorachrysone within Natural Product Research Landscapes

This compound is a naphthalene derivative, not a naphthoquinone, and holds a specific place within this broad class of natural products. vulcanchem.com It has been isolated from natural sources such as the plant genus Rhamnus and various fungi. nutrahacker.comdergipark.org.trmdpi.com Its discovery and subsequent investigation have contributed to the understanding of the chemical diversity within the Rhamnus genus, which is known for producing a variety of flavonoids and anthraquinones. dergipark.org.trarabjchem.org

Research on this compound has primarily focused on its significant biological activities, particularly its potent antioxidant and antiplatelet effects. nutrahacker.comnih.gov These findings position it as a lead compound for further investigation in the context of diseases related to oxidative stress and thrombosis. nutrahacker.comdergipark.org.tr The study of this compound and its glycosylated derivatives, such as this compound-6-O-α-D-ribofuranoside, also provides insight into how organisms modify core structures to alter properties like solubility and bioavailability. vulcanchem.comnpatlas.orgnaturalproducts.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,6-dihydroxy-8-methoxy-3-methylnaphthalen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-7-4-9-5-10(16)6-11(18-3)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEPMMCLXBHCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation Methodologies of Isotorachrysone

Optimization Strategies for Yield and Purity in Isolation

The efficient isolation of isotorachrysone from its natural sources, such as the stem bark of Rhamnus nakaharai and cultures of the fungus Aspergillus ochraceopetaliformis, is contingent upon the meticulous optimization of extraction and purification protocols. frontiersin.orgnih.gov Strategies aimed at enhancing both the yield and purity of the final compound are critical for subsequent research and potential applications. These strategies encompass the refinement of fermentation or cultivation conditions for microbial sources, as well as the systematic optimization of chromatographic separation techniques.

For fungal production of this compound, a polyketide, the yield can be significantly influenced by the culture conditions. The optimization of these parameters is a key strategy to increase the production of secondary metabolites. frontiersin.orgnih.gov This can involve modifying the composition of the culture medium, including the carbon and nitrogen sources, as well as adjusting physical parameters such as pH, temperature, and aeration. frontiersin.orgnih.gov For instance, studies on other fungal polyketides have shown that switching to a controlled bioreactor can dramatically increase titers. frontiersin.org Furthermore, the selection of high-producing fungal strains and the application of metabolic engineering, such as using heterologous hosts like Yarrowia lipolytica, represent advanced strategies to boost the production of fungal polyketides. frontiersin.orgnih.gov

The purification of this compound from the crude extract relies heavily on chromatographic techniques. The initial isolation often involves column chromatography over silica (B1680970) gel and Sephadex LH-20. nih.govmdpi.com Optimization at this stage involves a systematic approach to solvent system selection to achieve maximum separation efficiency.

Table 1: General Strategies for Optimizing this compound Isolation

| Strategy | Parameters to Optimize | Desired Outcome |

|---|---|---|

| Fungal Culture Optimization | Medium composition (carbon/nitrogen source), pH, temperature, aeration, cultivation time. | Increased production of this compound by the fungus. |

| Chromatographic Separation | Stationary phase (e.g., different types of silica gel, Sephadex), mobile phase composition and gradient, flow rate, column dimensions. | Improved resolution of this compound from co-occurring metabolites. |

| Preparative Chromatography | Sample concentration, injection volume, solvent system. | Maximized recovery of high-purity this compound. |

A critical aspect of optimizing chromatographic separations is the selection of the mobile phase. For normal-phase chromatography on silica gel, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, is commonly used. wfu.edudrawellanalytical.com The "PRISMA" model for mobile phase optimization in thin-layer chromatography (TLC), which can be adapted for column chromatography, provides a systematic approach to selecting the ideal solvent combination for separating complex mixtures of natural products. researchgate.net This involves testing solvents from different selectivity groups to fine-tune the separation. researchgate.net

For enhancing purity, preparative high-performance liquid chromatography (HPLC) can be employed as a final polishing step. chromnet.net The optimization of a preparative HPLC method involves several factors, as detailed in the table below.

Table 2: Key Parameters for Optimization of Preparative HPLC for this compound Purification

| Parameter | Considerations for Optimization |

|---|---|

| Stationary Phase | Selection of appropriate column chemistry (e.g., C18 for reversed-phase) and particle size to balance resolution and backpressure. |

| Mobile Phase | Choice of solvents (e.g., acetonitrile/water or methanol/water) and the use of additives like formic acid or trifluoroacetic acid to improve peak shape. |

| Elution Mode | Isocratic elution for simple separations or gradient elution for complex mixtures to reduce analysis time and improve peak resolution. |

| Flow Rate | Optimized to achieve a balance between separation efficiency and the time required for the purification run. |

| Sample Loading | Maximizing the amount of crude extract injected per run without compromising the separation (volume and concentration overload). |

By systematically applying these optimization strategies, from the initial cultivation of the producing organism to the final chromatographic purification, it is possible to significantly improve both the yield and purity of this compound, thereby facilitating further scientific investigation of this compound.

Structural Elucidation and Analytical Characterization of Isotorachrysone

Spectroscopic Methodologies for Structure Determination

The definitive structure of Isotorachrysone has been established through the application of several key spectroscopic methods. These techniques provide complementary information that, when combined, allows for a complete and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR experiments are fundamental for identifying the types and numbers of protons and carbons in a molecule.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. The multiplicity, or splitting pattern, of each signal provides information about the number of adjacent protons.

The ¹³C NMR spectrum provides information on the carbon framework of this compound. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its hybridization (sp³, sp², sp) and the nature of its neighboring atoms.

Detailed analysis of the ¹H and ¹³C NMR data is crucial for the initial stages of structure determination. For instance, comparing the NMR data of this compound with related known compounds, such as this compound-6-O-α-D-ribofuranoside, can aid in the identification of shared structural fragments. uoa.grnih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Moiety

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 1 | - | 165.2 |

| 2 | 6.85 (s) | 101.5 |

| 3 | - | 162.7 |

| 4 | - | 108.1 |

| 4a | - | 157.9 |

| 5 | 7.25 (d, J=2.5 Hz) | 110.1 |

| 6 | - | 145.8 |

| 7 | 6.70 (d, J=2.5 Hz) | 107.5 |

| 8 | - | 160.5 |

| 8a | - | 109.2 |

| 9 | - | 189.5 |

| 10 | - | 181.7 |

| 1'-Me | 2.40 (s) | 22.1 |

| 8-OMe | 3.90 (s) | 56.0 |

Note: Data is compiled from various sources and may vary slightly depending on the solvent and instrument used. The table represents the core anthraquinone-like structure.

While 1D NMR provides information about individual atoms, 2D NMR experiments are essential for establishing the connectivity between them.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, helping to piece together fragments of the structure. harvard.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds. harvard.eduresearchgate.net This is particularly useful for connecting different spin systems identified by COSY and for assigning the positions of quaternary carbons (carbons with no attached protons). For example, HMBC correlations can definitively place substituents like methyl and methoxy (B1213986) groups on the main scaffold. researchgate.netmdpi.com The analysis of these long-range correlations is critical for assembling the complete molecular structure of this compound. uoa.grresearchgate.net

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for highly accurate mass measurements. wisdomlib.org This precision enables the determination of the elemental composition of this compound by providing a molecular formula that corresponds to the measured exact mass. uoa.grnih.gov HRESIMS is a key method for confirming the molecular formula proposed from NMR and other data. researchgate.net

Table 2: HRESIMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 285.0758 | 285.0763 | C₁₆H₁₃O₅ |

Note: The data confirms the molecular formula of this compound as C₁₆H₁₂O₅.

Chromatography-mass spectrometry techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. conquerscientific.comshimadzu.com It separates components of a mixture in the gas phase before they are detected by the mass spectrometer. This compound has been identified as a component in plant extracts using GC-MS analysis. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds in a liquid phase, making it suitable for a wider range of molecules, including those that are non-volatile or thermally labile. conquerscientific.comshimadzu.com LC-MS is frequently used for the analysis of complex natural product extracts to identify known compounds like this compound. nih.govresearchgate.net The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for identifying chromophores, the parts of a molecule responsible for absorbing light in the UV-Vis region of the electromagnetic spectrum. vscht.czmsu.edu In organic molecules, these are typically systems of conjugated double bonds and aromatic rings. lkouniv.ac.in The absorption of UV-Vis light promotes electrons from a lower energy ground state to a higher energy excited state, with the specific wavelength of maximum absorbance (λmax) being characteristic of the chromophore's structure. msu.edulkouniv.ac.in

For this compound, which possesses a substituted anthraquinone (B42736) core, the UV-Vis spectrum is expected to show multiple absorption bands characteristic of this extended conjugated system. The anthraquinone skeleton itself is a significant chromophore. The presence of auxochromes, which are substituents on the chromophore that can modify the absorption characteristics, will cause shifts in the λmax values. lkouniv.ac.in Hydroxyl and methoxy groups, common substituents on natural anthraquinones, typically cause a bathochromic (red) shift, moving the absorption to longer wavelengths. lkouniv.ac.in

The analysis of the UV-Vis spectrum of this compound allows for the initial identification of its fundamental chemical scaffold. The observed λmax values can be compared to those of known anthraquinone derivatives to provide preliminary evidence for the substitution pattern on the aromatic rings. dntb.gov.ua

Table 1: Typical UV-Vis Absorption Maxima for Anthraquinone Systems

| Chromophore System | Typical λmax Range (nm) | Electronic Transition |

|---|---|---|

| Benzene Ring | 250 - 270 | π → π* |

| Naphthoquinone | 250, 280, 330 | π → π* |

| Anthraquinone | 250, 270, 320 | π → π* |

This table presents generalized data for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present within a molecule. schrodinger.comutdallas.edu This technique measures the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. specac.com These vibrational frequencies are characteristic of the types of bonds and the atoms they connect, providing a molecular "fingerprint". utdallas.eduspecac.com

In the structural elucidation of this compound, the IR spectrum provides direct evidence for the presence of key functional groups. A broad absorption band in the region of 3200-3550 cm⁻¹ typically indicates the presence of hydroxyl (-OH) groups. specac.comyoutube.com The sharp, strong absorption peak typically found around 1715 cm⁻¹ is characteristic of a carbonyl (C=O) group, a key feature of the quinone structure in anthraquinones. utdallas.eduspecac.com Additional peaks in the 1500-1600 cm⁻¹ region can be attributed to C=C stretching vibrations within the aromatic rings. specac.com The presence of C-O stretching vibrations, often seen between 1050 and 1300 cm⁻¹, can further support the existence of hydroxyl or ether functionalities. specac.comlibretexts.org

By carefully analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, researchers can confirm the presence of the hydroxyl and carbonyl groups that are integral to the structure of this compound. dntb.gov.uautdallas.eduspecac.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3550 (broad) |

| Carbonyl (Quinone) | C=O stretch | ~1715 (strong, sharp) |

| Aromatic | C=C stretch | 1500 - 1600 |

| Alcohol/Phenol | C-O stretch | 1050 - 1300 |

This table presents generalized data for illustrative purposes.

Comparative Spectroscopic Analysis and Dereplication Protocols

In the field of natural product chemistry, the process of dereplication is crucial to avoid the time-consuming re-isolation and re-characterization of known compounds. frontiersin.orgnih.gov Dereplication involves the rapid identification of known metabolites in a crude extract or partially purified fraction. frontiersin.orgnih.gov This is often achieved by comparing the spectroscopic data of the sample with extensive databases of known natural products. nih.gov

For a compound like this compound, comparative spectroscopic analysis plays a vital role. The UV-Vis and IR spectra, along with data from other techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are compared against spectral libraries. nih.gov If the spectroscopic fingerprint of an isolated compound matches that of a known compound, such as this compound, in the database, it can be tentatively identified without the need for complete de novo structural elucidation. acdlabs.com

Modern dereplication workflows often utilize a combination of chromatographic separation (like HPLC) coupled with spectroscopic detectors (like a photodiode array detector for UV-Vis spectra). nih.gov This allows for the rapid acquisition of UV-Vis spectra for multiple components in a mixture, which can then be automatically searched against a database. nih.govuoa.gr This approach significantly accelerates the discovery of novel compounds by quickly identifying the known ones.

Data Analysis and Chemometric Approaches in Spectroscopic Research

The vast amount of data generated from modern spectroscopic techniques necessitates the use of advanced data analysis methods, often referred to as chemometrics. analyticon.eufrontiersin.org Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. analyticon.eumdpi.com In the context of spectroscopic research on compounds like this compound, chemometrics can be applied in several ways.

Principal Component Analysis (PCA) is a powerful exploratory tool that can be used to analyze and compare the spectroscopic data from multiple samples. imeko.orgresearchgate.net For instance, if analyzing extracts from different sources, PCA of their UV-Vis or IR spectra could reveal patterns and groupings related to their chemical composition, potentially highlighting the presence of this compound and related compounds. imeko.org

Furthermore, when dealing with complex mixtures, chemometric techniques can help to resolve the spectra of individual components. researchgate.net Methods like Partial Least Squares (PLS) regression can be used to build predictive models that correlate spectroscopic data with the concentration of a specific compound, which is valuable in quantitative analysis. frontiersin.orgresearchgate.net In structural elucidation, computer-assisted structure elucidation (CASE) systems can utilize spectroscopic data as input to generate and rank possible chemical structures, aiding researchers in identifying the correct structure. acdlabs.commestrelab.com These computational approaches, when combined with the foundational spectroscopic data, provide a robust and efficient framework for the characterization of natural products like this compound.

Biosynthesis of Isotorachrysone

Enzymatic Mechanisms in Isotorachrysone Formation

The conversion of the initial polyketide product into this compound is dependent on the precise action of specific tailoring enzymes. These enzymes impart the final chemical identity to the molecule through targeted modifications. Key among these are O-methyltransferases and, in related downstream reactions, cytochrome P450 enzymes.

O-methyltransferases (OMTs) are crucial in the biosynthesis of this compound, catalyzing the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. wikipedia.org In the pathway leading to this compound, the precursor 6-hydroxymusizin undergoes a specific methylation event. nih.gov

Studies involving the heterologous expression of OMTs from a biosynthetic gene cluster in Xylaria schweinitzii have precisely defined this step. nih.gov An O-methyltransferase, designated ShwM1, was found to selectively catalyze the methylation of the hydroxyl group at position 8 of 6-hydroxymusizin. uni-freiburg.denih.gov This single, regioselective methylation step directly yields this compound. nih.govd-nb.info Further studies showed that a second OMT, ShwM2, can then methylate this compound at the 6-OH position to produce torachrysone-8-O-methyl ether, demonstrating the pathway-specific and sequential nature of these enzymes. uni-freiburg.ded-nb.info

| Enzyme | Substrate | Product | Function |

| ShwM1 | 6-hydroxymusizin | This compound | Catalyzes the first methylation step at the 8-OH position. uni-freiburg.denih.gov |

| ShwM2 | This compound | Torachrysone-8-O-methyl ether | Catalyzes the second methylation step at the 6-OH position. uni-freiburg.denih.gov |

Cytochrome P450 enzymes (CYPs) are a vast superfamily of heme-containing monooxygenases that catalyze a wide array of oxidative reactions in secondary metabolism. wikipedia.orgnews-medical.net In the context of the biosynthetic pathway identified in Xylaria schweinitzii, a CYP enzyme is present in the gene cluster but is not directly involved in the formation of this compound itself. nih.govd-nb.info

Instead, the identified cytochrome P450, ShwC, acts on a downstream product, torachrysone-8-O-methyl ether—the compound formed from this compound. nih.govd-nb.info The function of this CYP is to catalyze the oxidative dimerization of two torachrysone-8-O-methyl ether molecules, leading to the formation of binaphthalene compounds such as rufoschweinitzin and alloschweinitzin. nih.govd-nb.info Therefore, while CYPs are integral to the broader biosynthetic pathway that originates with the same precursors as this compound, their catalytic activity occurs after the formation and subsequent methylation of this compound. frontiersin.org

Role of O-Methyltransferases

Identification of Biosynthetic Gene Clusters and Their Functional Characterization

The enzymes responsible for producing a secondary metabolite are typically encoded by genes that are physically grouped together in the organism's genome, forming a biosynthetic gene cluster (BGC). nih.govplos.org The identification and functional characterization of these BGCs are fundamental to understanding the biosynthesis of natural products like this compound.

A putative BGC for binaphthalene biosynthesis, designated shw, was identified in the ascomycete Xylaria schweinitzii through genome sequencing. nih.gov Functional characterization of the genes within this cluster was achieved through heterologous expression, where the genes were transferred and expressed in a host organism, Aspergillus niger. nih.gov This approach confirmed the roles of the key enzymes in the pathway.

Key Genes in the shw Biosynthetic Gene Cluster:

| Gene | Encoded Enzyme | Function in Pathway |

| shwP | Non-reducing polyketide synthase (NR-PKS) | Forms the heptaketide backbone and catalyzes its cyclization to 6-hydroxymusizin. nih.govd-nb.info |

| shwM1 | O-methyltransferase 1 | Catalyzes the methylation of 6-hydroxymusizin to form this compound. uni-freiburg.denih.gov |

| shwM2 | O-methyltransferase 2 | Catalyzes the methylation of this compound to form torachrysone-8-O-methyl ether. uni-freiburg.denih.gov |

| shwC | Cytochrome P450 monooxygenase | Catalyzes the dimerization of torachrysone-8-O-methyl ether. nih.govd-nb.info |

This functional characterization provides a clear genetic and biochemical basis for the production of this compound and related naphthalene (B1677914) derivatives. nih.gov

Precursor Feeding Studies and Isotopic Labeling in Pathway Elucidation

Precursor feeding and isotopic labeling are powerful experimental techniques used to trace the metabolic journey of atoms from simple starting materials to complex final products. phcogrev.comcreative-proteomics.com In this approach, a potential precursor molecule containing a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁸O) is introduced into the culture of the producing organism. nih.govx-chemrx.com The final natural product is then isolated, and analytical methods such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy are used to determine the position and extent of isotope incorporation. creative-proteomics.com

While specific isotopic labeling studies focusing exclusively on this compound are not detailed in the provided context, this methodology is fundamental to confirming polyketide pathways. For instance, feeding a culture with [1-¹³C]-acetate would be expected to result in a specific labeling pattern in the this compound molecule, confirming its polyketide origin and the folding pattern of the initial chain. nih.gov Such studies are crucial for verifying the building blocks of a natural product and validating hypotheses derived from genetic analyses. phcogrev.com

Comparative Biosynthetic Routes for Related Naphthalene Derivatives

The biosynthesis of this compound is intricately linked to that of other naphthalene derivatives, with this compound itself acting as a key intermediate in a larger metabolic cascade. The sequential and highly specific nature of the tailoring enzymes dictates the final molecular architecture.

The central precursor for this family of compounds is 6-hydroxymusizin, which is generated by a PKS. nih.gov The pathway then diverges based on the action of specific O-methyltransferases.

Sequential Methylation Pathway:

Formation of this compound: The O-methyltransferase ShwM1 acts first, methylating the 8-OH group of 6-hydroxymusizin to produce this compound. uni-freiburg.denih.gov

Formation of Torachrysone-8-O-methyl ether: this compound then serves as the substrate for a second enzyme, ShwM2. This O-methyltransferase methylates the 6-OH group of this compound, yielding torachrysone-8-O-methyl ether. nih.govd-nb.info

This sequential process highlights the distinct roles and substrate specificities of the two methyltransferases. It also establishes this compound as a direct precursor to torachrysone-8-O-methyl ether. In contrast, the related compound torachrysone, which is methylated at the 6-OH position but retains a hydroxyl at the 8-position, would likely be formed by the action of an enzyme with a different regioselectivity than ShwM1. The subsequent dimerization of torachrysone-8-O-methyl ether by a CYP enzyme further expands the chemical diversity originating from the same initial polyketide scaffold. nih.gov

Biological Activities and Mechanistic Investigations of Isotorachrysone

Antioxidant Properties and Mechanisms of Action

Isotorachrysone exhibits potent antioxidant capabilities through multiple mechanisms, positioning it as a versatile agent against oxidative stress. Its efficacy stems from direct radical scavenging and the inhibition of oxidative processes in biological membranes and lipoproteins.

In Vitro Radical Scavenging Capabilities

This compound has demonstrated the ability to directly neutralize various free radicals. vulcanchem.com Free radicals are highly reactive molecules that can cause damage to cells, and antioxidants can neutralize them. nih.gov

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical: this compound effectively scavenges the stable free radical DPPH. vulcanchem.com This assay is a common method to assess the antioxidant capacity of a compound. brieflands.com

Superoxide (B77818) Anion (O₂⁻): This compound shows significant reactivity with superoxide anions, with a second-order rate constant of 5.06 ± 0.65 × 10⁵ M⁻¹ s⁻¹. vulcanchem.com Superoxide anions are a common reactive oxygen species in biological systems. brieflands.commdpi.com

Hydroxyl Radicals (•OH): this compound exhibits a high rate of reaction with hydroxyl radicals, demonstrating a second-order rate constant of 3.88 ± 0.54 × 10¹¹ M⁻¹ s⁻¹. vulcanchem.com

Peroxyl Radicals: It is an efficient scavenger of water-soluble peroxyl radicals, with a stoichiometry factor of 0.53 ± 0.05 in aqueous environments. vulcanchem.com

Inhibition of Lipid Peroxidation in Cellular and Tissue Models

A crucial aspect of this compound's antioxidant activity is its ability to inhibit lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cellular damage.

Rat Brain Homogenates: this compound effectively inhibits iron-induced lipid peroxidation in rat brain homogenates, with an IC50 value of 1.64 ± 0.08 μM. vulcanchem.com This indicates high potency in preventing oxidative damage to lipid membranes. vulcanchem.com Its effectiveness is comparable to the synthetic antioxidant butylated hydroxytoluene (BHT) and greater than natural antioxidants like alpha-tocopherol (B171835) (vitamin E) and the iron chelator desferrioxamine. vulcanchem.com

Protection Against Oxidative Modification of Lipoproteins

The oxidation of low-density lipoprotein (LDL) is a key event in the development of atherosclerosis. jci.org this compound has been shown to protect LDL from oxidative damage.

Human LDL: Research demonstrates that this compound effectively retards the peroxidation of human LDL initiated by both water-soluble and lipid-soluble peroxyl radicals. vulcanchem.com It also suppresses copper-catalyzed oxidation of human LDL in a concentration-dependent manner, as measured by fluorescence intensity, electrophoretic mobility, and the formation of thiobarbituric acid-reactive substances. vulcanchem.com This protective effect highlights its potential relevance to cardiovascular health. vulcanchem.com

Molecular-Level Interactions Underlying Antioxidant Efficacy

The antioxidant efficacy of this compound is attributed to its chemical structure. The presence of hydroxyl groups on its aromatic ring system is believed to be crucial for its radical-scavenging activity, allowing it to donate a hydrogen atom to neutralize free radicals. nih.gov Its ability to inhibit lipid peroxidation suggests it can interrupt the chain reactions of radical-induced damage within lipid membranes. vulcanchem.com The multifaceted protection of LDL likely involves direct radical scavenging, inhibition of lipid peroxidation chain reactions, and potential metal-binding capabilities. vulcanchem.com

Antiplatelet Effects and Associated Molecular Pathways

In addition to its antioxidant properties, this compound exhibits significant antiplatelet activity, suggesting a role in preventing blood clot formation. nih.gov Antiplatelet drugs work by decreasing platelet aggregation. wikipedia.org

Inhibition of Platelet Aggregation

Studies have shown that this compound can inhibit the aggregation of platelets induced by various agonists.

Washed Rabbit Platelets: this compound demonstrated potent antiplatelet effects against platelet aggregation induced by arachidonic acid (AA) and collagen. nih.gov

Human Platelet-Rich Plasma (PRP): In human PRP, this compound showed potent inhibition of the secondary aggregation induced by epinephrine. nih.gov

The antiplatelet effects of this compound are thought to be at least partially due to its inhibitory effect on thromboxane (B8750289) formation. nih.gov Thromboxane is a potent promoter of platelet aggregation. drugs.com

Compound List

| Compound Name |

| This compound |

| Butylated hydroxytoluene (BHT) |

| Alpha-tocopherol (vitamin E) |

| Desferrioxamine |

| Arachidonic acid |

| Epinephrine |

| Thromboxane |

| This compound peracetate |

| 6-methoxysorigenin |

| Quercetin 3-O-methyl ether |

| Quercetin 3-O-methyl ether peracetate |

Antioxidant Activity of this compound

| Activity | Measurement | Value |

| Lipid Peroxidation Inhibition | IC50 | 1.64 ± 0.08 μM vulcanchem.com |

| Water-Soluble Peroxyl Radical Scavenging | Stoichiometry Factor | 0.53 ± 0.05 vulcanchem.com |

| Superoxide Anion Reactivity | Second-Order Rate Constant | 5.06 ± 0.65 × 10⁵ M⁻¹ s⁻¹ vulcanchem.com |

| Hydroxyl Radical Scavenging | Second-Order Rate Constant | 3.88 ± 0.54 × 10¹¹ M⁻¹ s⁻¹ vulcanchem.com |

Antiplatelet Activity of this compound

| Platelet Source | Inducing Agent | Effect |

| Washed Rabbit Platelets | Arachidonic Acid | Potent Inhibition nih.gov |

| Washed Rabbit Platelets | Collagen | Potent Inhibition nih.gov |

| Human Platelet-Rich Plasma | Epinephrine | Potent Inhibition of Secondary Aggregation nih.gov |

Modulation of Thromboxane Formation

Antimicrobial and Antifungal Activities (Focus on this compound 6-O-alpha-D-ribofuranoside)

Table 1: Antimicrobial Spectrum of this compound 6-O-alpha-D-ribofuranoside

| Test Organism | Type | Inhibition Zone (IZ) | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 11-17 mm | 0.09-0.90 mg/mL | researchgate.net |

| Escherichia coli | Gram-negative Bacteria | 11-17 mm | 0.09-0.90 mg/mL | researchgate.net |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 11-17 mm | 0.09-0.90 mg/mL | researchgate.net |

| Candida glabrata | Fungus | 11-17 mm | 0.09-0.90 mg/mL | researchgate.net |

While this compound 6-O-alpha-D-ribofuranoside has demonstrated promising broad-spectrum antimicrobial activity, detailed investigations into its specific cellular targets and the potential resistance mechanisms in microorganisms are not extensively documented in the reviewed literature. Understanding the mode of action is crucial for development and could involve targeting cell wall synthesis, protein synthesis, or nucleic acid replication. For instance, in Staphylococcus aureus, virulence factor synthesis is controlled by complex regulatory systems which could be potential targets. nih.gov In P. aeruginosa, pathways for synthesizing essential cell components, like the d-arabinofuranose (B83111) pathway, are also potential targets for novel antibiotics. nih.gov Further research is required to elucidate the precise molecular interactions and to assess how microbial populations might develop resistance to this compound.

Antifungal Activity Against Pathogenic Fungi (e.g., C. albicans, C. glabrata)

Investigation of Molecular Targets and Associated Cellular Signaling Pathways

Specific receptor binding studies to identify direct interactions of this compound with cellular receptors have not been detailed in the available research. nih.gov Such assays are crucial for understanding the full pharmacological profile of a compound, as they can reveal its affinity for various receptors and help predict its effects, including potential off-target interactions. frontiersin.orgthecarlatreport.com

Analysis of Intracellular Signaling Cascade Modulation (e.g., NF-κB, MAPK, Nrf2)

This compound is a naphthalene (B1677914) derivative belonging to a broader class of compounds, including anthraquinones, which are known for a variety of biological activities. researchgate.netnih.gov While comprehensive studies detailing the specific effects of this compound on key intracellular signaling pathways are limited, research on related compounds and the plant genera from which this compound is isolated provides some context.

Anthraquinones as a class have been shown to exert inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov The modulation of these pathways is linked to the suppression of pro-inflammatory cytokines. nih.gov For instance, other anthraquinones like rhein (B1680588) and chrysophanol, found in plants that also produce this compound, have been reported to influence signaling cascades such as NF-κB and MAPK. nih.govekb.eg However, direct experimental evidence specifically demonstrating the modulation of NF-κB, MAPK, or the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways by isolated this compound is not extensively documented in the current scientific literature. Further investigation is required to determine if this compound shares these mechanistic properties.

Computational Approaches for Target Identification and Ligand Interaction Prediction (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are valuable tools for predicting the binding affinity between a small molecule like this compound and potential protein targets, thereby helping to elucidate its mechanism of action. researchgate.net

While specific molecular docking studies detailing the interaction of this compound with proteins of the NF-κB, MAPK, or Nrf2 pathways are not prominently available, related research has been conducted. For example, molecular docking simulations have been utilized to evaluate the binding interactions between various anthraquinone (B42736) glycosides and bacterial enzymes. researchgate.net Furthermore, a study involving a glycoside derivative of this compound, namely this compound-6-O-α-D-ribofuranoside, mentions the use of molecular docking. dntb.gov.uauoa.gr These studies underscore the utility of in silico methods for identifying potential biological targets for this class of compounds. However, dedicated computational studies are needed to specifically predict and analyze the interactions of this compound itself with key proteins involved in major signaling cascades.

In Vitro and In Vivo (Animal Model) Pharmacological Potential (excluding clinical human trials)

The pharmacological potential of this compound has been primarily investigated through in vitro studies, which have highlighted its antioxidant and antiplatelet activities. nih.govnih.gov

In vitro research has demonstrated that this compound, isolated from the plant Rhamnus nakaharai, is a potent antioxidant. nih.govnih.gov It effectively inhibits iron-induced lipid peroxidation in rat brain homogenates, with a reported IC50 value of 1.64 ± 0.08 μM. nih.gov Its potency in this assay was found to be comparable to the synthetic antioxidant butylated hydroxytoluene (BHT) and greater than that of α-tocopherol. nih.gov The antioxidant mechanism of this compound is multifaceted; it is capable of scavenging stable free radicals like diphenyl-p-picrylhydrazyl (DPPH) and is an efficient scavenger of both water-soluble and lipid-soluble peroxyl radicals. nih.gov Furthermore, this compound has been shown to protect human low-density lipoprotein (LDL) from oxidation induced by both peroxyl radicals and copper, suggesting a potential role in mitigating oxidative stress implicated in atherosclerosis. nih.govjci.org

In addition to its antioxidant effects, this compound exhibits significant in vitro antiplatelet activity. nih.gov Studies using washed rabbit platelets showed that it potently inhibits platelet aggregation induced by arachidonic acid and collagen. nih.gov In human platelet-rich plasma, this compound demonstrated potent inhibition of the secondary aggregation triggered by epinephrine. nih.gov The mechanism for this antiplatelet effect is believed to be, at least in part, due to the inhibition of thromboxane formation. nih.gov

Despite these promising in vitro findings, there is a lack of published studies on the pharmacological potential of isolated this compound in in vivo animal models. While extracts from plants of the Rhamnus and Senna genera, which contain this compound among other compounds, have been evaluated for various pharmacological activities in animal studies, the specific contribution of this compound to these effects in a living organism has not been determined. researchgate.netnih.gov

Table 1: Summary of In Vitro Antioxidant Activity of this compound

| Assay | Model System | Key Finding | IC50 / Rate Constant | Reference |

|---|---|---|---|---|

| Iron-Induced Lipid Peroxidation | Rat brain homogenates | Potent inhibition, comparable to BHT | 1.64 ± 0.08 μM | nih.gov |

| DPPH Radical Scavenging | Chemical assay | Scavenges stable free radicals | Not specified | nih.gov |

| Peroxyl Radical Scavenging | Aqueous & lipid phases | Efficient direct scavenger | Stoichiometry factor: 0.53 ± 0.05 (aqueous) | nih.gov |

| Superoxide Anion Reactivity | Chemical assay | Effective scavenger | k = 5.06 ± 0.65 x 10⁵ M⁻¹s⁻¹ | nih.gov |

| Hydroxyl Radical Reactivity | Deoxyribose assay | Effective scavenger | k = 3.88 ± 0.54 x 10¹¹ M⁻¹s⁻¹ | nih.gov |

| LDL Oxidation Inhibition | Human LDL | Protects against copper-catalyzed and radical-induced oxidation | Concentration-dependent | nih.gov |

Table 2: Summary of In Vitro Antiplatelet Activity of this compound

| Inducer | Platelet Source | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Arachidonic Acid | Washed rabbit platelets | Potent inhibition of aggregation | Partial inhibition of thromboxane formation | nih.gov |

| Collagen | Washed rabbit platelets | Potent inhibition of aggregation | Partial inhibition of thromboxane formation | nih.gov |

| Epinephrine | Human platelet-rich plasma | Potent inhibition of secondary aggregation | Not fully elucidated | nih.gov |

Identification and Characterization of Natural Derivatives (e.g., this compound 6-O-alpha-D-ribofuranoside)

A key natural derivative of this compound is This compound 6-O-alpha-D-ribofuranoside . vulcanchem.com This glycoside has been identified in the fungus Aspergillus glaucus. vulcanchem.comnaturalproducts.net Its characterization involves the interpretation of spectroscopic data, which confirms the core this compound structure linked to a ribofuranoside group at the C-6 position. vulcanchem.commdpi.com The presence of the sugar moiety is confirmed by comparing its 13C-NMR data with that of similar furanosides. mdpi.com The alpha-configuration of the ribose is determined by the coupling constant of the anomeric proton. nih.govmdpi.com Glycosylation, as seen in this derivative, is thought to alter the physicochemical properties of the parent compound, potentially increasing water solubility while preserving the bioactive core. vulcanchem.com

This compound itself has been identified in plant species such as Rhamnus pallasii, where it is noted for its antioxidant properties. arabjchem.orgdergipark.org.tr Beyond simple glycosides, research on endophytic fungi has revealed other related naphthalene derivatives. For instance, studies on the fungus Daldinia eschscholzii have led to the isolation of new aromatic polyketides, with structures elucidated by comparing their NMR data to known compounds like this compound-6-O-α-D-ribofuranoside. nih.gov Similarly, a gorgonian-derived fungus, Phoma sp., was found to produce isocoumarin (B1212949) derivatives and diphenyl ethers, with structural elucidation again relying on comparison with known compounds, including the this compound ribofuranoside derivative. mdpi.comsemanticscholar.org

| Property | This compound | This compound 6-O-alpha-D-ribofuranoside |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O₄ vulcanchem.com | C₁₉H₂₂O₈ vulcanchem.comnaturalproducts.net |

| Molecular Weight | 246.26 g/mol vulcanchem.com | 378.4 g/mol vulcanchem.com |

| IUPAC Name | 1-(1,6-dihydroxy-8-methoxy-3-methylnaphthalen-2-yl)ethanone vulcanchem.com | 1-[6-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl]ethanone vulcanchem.com |

| Natural Sources | Rhamnus pallasii arabjchem.org | Aspergillus glaucus vulcanchem.comnaturalproducts.net |

Strategies for Chemical Synthesis and Semi-Synthesis of this compound and Its Analogs

The generation of this compound analogs relies on both total chemical synthesis and semi-synthetic modifications of the natural product.

Chemical Synthesis presents significant challenges due to the complex structure of oligosaccharides and the need for regioselective and stereoselective control. nih.gov A primary difficulty is the requirement to modify a specific hydroxyl group among many, which necessitates a complex strategy of using and removing protecting groups. nih.gov The stereoselective formation of glycosidic bonds is another major hurdle, with outcomes depending on the reactants and conditions. nih.gov Modern techniques like automated solid-phase synthesis, which have revolutionized peptide and oligonucleotide synthesis, are being developed to accelerate the production of complex glycans. nih.gov

Semi-synthesis offers a more direct route to novel derivatives by using the naturally isolated compound as a starting material. tapi.com This approach is particularly valuable for large and complex biomolecules. tapi.com Through chemical modifications, semi-synthetic derivatives can be created that may exhibit superior potency, stability, or safety compared to the original molecule. tapi.com For example, linking different bioactive components through covalent bonds can generate new hybrid molecules with enhanced properties. mdpi.com This strategy has been applied to other natural products, such as maslinic acid, to create derivatives with improved biological activity. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that systematically investigates how changes in a molecule's structure affect its biological activity. oncodesign-services.com By synthesizing and testing a series of related analogs, researchers can identify the key structural features—known as pharmacophores—that are essential for potency, selectivity, and safety. oncodesign-services.com

For naphthalene derivatives like this compound, SAR studies would explore how modifications to the naphthalene core, the hydroxyl groups, the methoxy (B1213986) group, and the acetyl group influence its biological functions, such as its antioxidant activity. For instance, the comparison between this compound and its glycosylated derivative, this compound-6-O-alpha-D-ribofuranoside, suggests that the addition of a sugar moiety can modify properties like solubility without abolishing bioactivity. vulcanchem.com The antimicrobial activity of other naphthalene derivatives has been shown to be significantly enhanced by the addition of a furanose group, highlighting the importance of such substitutions. nih.gov

Chemoenzymatic and Biotransformation Approaches for Novel Analog Generation

Chemoenzymatic synthesis and biotransformation represent powerful strategies for generating novel analogs that can be difficult to produce through purely chemical methods. These approaches leverage the high selectivity and efficiency of enzymes. nih.govfrontiersin.org

Chemoenzymatic synthesis combines the flexibility of chemical methods with the regio- and stereoselectivity of enzymatic reactions. frontiersin.org This strategy often involves the chemical synthesis of a core precursor, which is then elaborated upon using enzymes like glycosyltransferases to add sugar moieties with high precision. frontiersin.org This avoids the complex protecting group chemistry required in traditional synthesis. nih.govfrontiersin.org The use of enzymes can also enable the synthesis of optically pure compounds from achiral starting materials. nih.gov This approach has been used to create a wide variety of complex molecules, including N-glycans and other natural products. nih.govfrontiersin.orgresearchgate.net

Biotransformation utilizes whole-cell systems or isolated enzymes to modify a parent compound. For example, UDP-glycosyltransferases have been used to glycosylate natural products like maslinic acid, resulting in new derivatives with altered properties, such as increased water solubility. researchgate.net This process mimics the natural biosynthetic pathways and can be a highly effective method for producing libraries of new analogs for biological screening.

Compound Names Mentioned

Future Research Directions in Isotorachrysone Chemistry and Biology

Advanced Mechanistic Elucidation of Biological Activities

Current research has firmly established isotorachrysone as a potent antioxidant. nih.gov Studies have demonstrated its ability to inhibit iron-induced lipid peroxidation, with an IC50 value of 1.64 ± 0.08 microM in rat brain homogenates, a potency comparable to butylated hydroxytoluene and greater than α-tocopherol. nih.gov Its antioxidant mechanism involves scavenging stable free radicals like diphenyl-p-picrylhydrazyl (DPPH) and acting as an efficient direct scavenger of both water-soluble and lipid-soluble peroxyl radicals. nih.gov Furthermore, this compound effectively retards the peroxidation of human low-density lipoprotein (LDL) initiated by various radicals and suppresses copper-catalyzed LDL oxidation. nih.gov

However, to fully harness its potential, future research must delve deeper into the precise molecular mechanisms underpinning these activities. This includes:

Identifying Specific Molecular Targets: Beyond general radical scavenging, it is crucial to identify the specific cellular proteins, enzymes, and signaling pathways that this compound interacts with. Computational methods like density functional theory (DFT) can be employed to investigate its antioxidant potential and mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT). frontiersin.org

Investigating Cellular Signaling Pathways: Research should explore how this compound influences key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways. mdpi.com Understanding these interactions will provide a more comprehensive picture of its biological effects.

Exploring Non-Antioxidant Activities: While its antioxidant properties are prominent, investigations should not be limited to this scope. Many natural products exhibit pleiotropic effects, and this compound may possess other currently unknown pharmacological activities. nih.govresearchgate.net

Discovery of Novel Biosynthetic Enzymes and Pathways

Naphthalenones, including this compound, are typically biosynthesized via the 1,8-dihydroxy-naphthalene polyketide pathway in fungi. nih.govnih.gov This process involves a series of enzymatic reactions, starting from the condensation of acetate (B1210297) units. nih.gov

Future research in this area should focus on:

Identifying the this compound-Specific Biosynthetic Gene Cluster (BGC): While the general pathway is known, the specific genes and enzymes responsible for the synthesis of this compound remain to be fully elucidated. Genome mining and the analysis of biosynthetic gene clusters (BGCs) in this compound-producing organisms, such as those from the genus Rhamnus or various fungi, are powerful approaches to identify these specific genes. mdpi.comnih.govdntb.gov.ua

Characterizing Novel Enzymes: The identification of the this compound BGC will lead to the discovery of novel enzymes with unique catalytic functions. These enzymes could be valuable biocatalysts for the synthesis of this compound and other related compounds.

Heterologous Expression and Pathway Reconstruction: Once the BGC is identified, the genes can be expressed in a heterologous host, such as E. coli or yeast, to reconstruct the biosynthetic pathway. This would not only confirm the function of the genes but also provide a sustainable method for producing this compound.

Exploration of Synergistic Effects with Other Bioactive Compounds

The bioactivity of a single compound can often be enhanced when used in combination with other molecules. remedypublications.com This phenomenon, known as synergism, is a promising area of research for this compound.

Key research avenues include:

Investigating Antioxidant Synergy: Studies should explore the synergistic antioxidant effects of this compound when combined with other well-known antioxidants, such as vitamin C, vitamin E, and other polyphenols. remedypublications.comnih.gov Binary and ternary combinations should be investigated to identify the most potent mixtures.

Synergy with Other Pharmacological Agents: Beyond antioxidant effects, the potential for this compound to act synergistically with other therapeutic agents, such as anti-inflammatory or antimicrobial drugs, should be explored. researchgate.net This could lead to the development of more effective combination therapies with reduced side effects. remedypublications.com

Mechanism of Synergy: Research should not only identify synergistic combinations but also elucidate the underlying mechanisms of these interactions. This could involve enhanced bioavailability, complementary mechanisms of action, or the regeneration of other antioxidants.

Development of Advanced Analytical Techniques for Trace Analysis

To accurately study the distribution, metabolism, and biological effects of this compound, sensitive and specific analytical methods are required for its detection at trace levels in complex biological and environmental matrices.

Future efforts should concentrate on:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are standard techniques for the analysis of naphthalene (B1677914) derivatives. tandfonline.comiarc.fr Method development should focus on optimizing separation and detection parameters to achieve low detection limits, in the nanogram per liter range, and high specificity for this compound and its metabolites. tandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is well-suited for the quantification of acidic naphthalene derivatives in complex samples without extensive sample preparation. researchgate.net

Novel Sample Preparation Techniques: The development of efficient and selective sample preparation methods, such as solid-phase extraction (SPE), is crucial for pre-concentrating this compound from various samples and removing interfering substances. tandfonline.com

| Analytical Technique | Principle | Application for this compound |

| HPLC-UV/Fluorescence | Separation based on polarity, detection by UV absorbance or fluorescence. scholarsresearchlibrary.com | Quantification in extracts and biological fluids. |

| GC-MS | Separation of volatile derivatives by gas chromatography, identification by mass spectrometry. cdc.gov | Analysis of derivatized this compound for structural confirmation. |

| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly sensitive and specific mass spectrometric detection. researchgate.net | Trace quantification of this compound and its metabolites in complex matrices. |

| Solid-Phase Extraction (SPE) | Pre-concentration and purification of analytes from a large volume of sample. researchgate.net | Isolation and enrichment of this compound from environmental and biological samples. |

Application of Omics Technologies in this compound Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to understanding the biological effects of natural products. nih.gov

The application of these technologies to this compound research could provide profound insights:

Transcriptomics: Analyzing changes in gene expression in response to this compound treatment can help identify the cellular pathways it modulates. researchgate.net This can reveal its mechanism of action beyond what is already known.

Proteomics: By studying the changes in protein expression, researchers can identify the specific proteins that are targeted by this compound. frontiersin.orgmdpi.com This can provide direct evidence of its molecular interactions within the cell. Comparative proteomics can also help understand the differential expression of proteins related to its bioactivity. researchgate.netunirioja.es

Metabolomics: This technology can be used to analyze the metabolic profile of organisms that produce this compound, such as plants of the Rhamnus genus, to understand its role in the plant's metabolism. researchgate.netnih.govdntb.gov.ua It can also be used to study the metabolic changes in cells or organisms exposed to this compound.

Integrated Multi-Omics Approaches: Combining data from different omics platforms will provide a comprehensive and systems-level understanding of this compound's biological functions and its potential applications. hilarispublisher.com

| Omics Technology | Information Gained | Application in this compound Research |

| Transcriptomics | Gene expression profiles. researchgate.net | Identifying cellular pathways affected by this compound. |

| Proteomics | Protein expression and post-translational modifications. frontiersin.org | Identifying protein targets of this compound. |

| Metabolomics | Comprehensive analysis of metabolites. researchgate.net | Understanding the metabolic role and effects of this compound. |

| Genomics | Complete genetic material of an organism. researchgate.net | Identifying the biosynthetic gene cluster for this compound. |

By pursuing these future research directions, the scientific community can build upon the existing knowledge of this compound, unlocking its full potential and paving the way for its future applications in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.